molecular formula C15H19N3O3 B4020241 N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

Cat. No. B4020241
M. Wt: 289.33 g/mol
InChI Key: POFQBXGKZXPGPN-UHFFFAOYSA-N
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Description

N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, commonly known as EOM-Bn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EOM-Bn is a benzamide derivative that has been synthesized using a specific method, and its molecular structure has been characterized using various analytical techniques.

Scientific Research Applications

EOM-Bn has been found to exhibit significant potential as a pharmacological agent due to its ability to modulate various biological targets. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, EOM-Bn has been found to have potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Furthermore, EOM-Bn has been found to have potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.

Mechanism of Action

The mechanism of action of EOM-Bn is not fully understood, but it is believed to act by modulating various biological targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, thereby exhibiting anti-inflammatory and analgesic properties. Additionally, EOM-Bn has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression, thereby exhibiting potential anticancer properties.
Biochemical and Physiological Effects:
EOM-Bn has been found to exhibit various biochemical and physiological effects, depending on the target it modulates. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, EOM-Bn has been found to reduce fever, which is a physiological response to inflammation. Furthermore, EOM-Bn has been found to inhibit the growth of cancer cells, which is a biochemical effect that is mediated by the inhibition of HDACs.

Advantages and Limitations for Lab Experiments

EOM-Bn has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, EOM-Bn has been found to be relatively easy to synthesize using the method described above. However, there are also some limitations to using EOM-Bn in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on EOM-Bn, including its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of EOM-Bn and its potential as an anticancer and antiviral agent. Furthermore, there is a need for the development of more efficient and cost-effective methods for the synthesis of EOM-Bn, which could lead to its wider use in research and drug development.

properties

IUPAC Name

N-ethyl-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-18(9-14-16-13(10-20-3)17-21-14)15(19)12-8-6-5-7-11(12)2/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFQBXGKZXPGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)COC)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]methyl}-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

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